molecular formula C8H11NO2 B14216916 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid CAS No. 760124-21-8

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid

Cat. No.: B14216916
CAS No.: 760124-21-8
M. Wt: 153.18 g/mol
InChI Key: CRMIGNCNIMCXAX-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This process can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways and affect cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid is unique due to its specific bicyclic framework, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

CAS No.

760124-21-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h5-6H,1-4H2,(H,10,11)

InChI Key

CRMIGNCNIMCXAX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C=C2C(=O)O

Origin of Product

United States

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